molecular formula C11H9ClO B8489999 6-Chloro-3-methylnaphthalen-1-ol

6-Chloro-3-methylnaphthalen-1-ol

Cat. No.: B8489999
M. Wt: 192.64 g/mol
InChI Key: ZGUQUUXGTFPNGU-UHFFFAOYSA-N
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Description

6-Chloro-3-methylnaphthalen-1-ol is a halogenated aromatic compound featuring a naphthalene backbone substituted with a hydroxyl group (-OH) at position 1, a chlorine atom at position 6, and a methyl group (-CH₃) at position 2. This compound’s structure confers unique physicochemical properties, such as moderate polarity due to the hydroxyl and chlorine groups, and enhanced stability from the methyl substituent. It is primarily utilized in organic synthesis, particularly as an intermediate in pharmaceuticals, agrochemicals, and dyes. Its reactivity is influenced by the electron-withdrawing chlorine and electron-donating methyl groups, which modulate the acidity of the phenolic -OH and direct electrophilic substitution reactions [†].

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 6-Chloro-3-methylnaphthalen-1-ol, and how can reaction parameters be optimized?

  • Methodological Answer : Common synthesis involves halogenation and alkylation of naphthol derivatives. For example, hydroxylamine-mediated cyclization under reflux with absolute ethanol (12+ hours) is a documented approach . Optimization parameters include:

  • Temperature : Elevated temperatures (80–100°C) improve reaction kinetics but may increase side products.
  • Catalysts : Alkaline conditions (e.g., KOH) enhance nucleophilic substitution efficiency .
  • Purification : Column chromatography or crystallization (using ethanol/water mixtures) isolates the product.
    Monitor reaction progress via TLC or HPLC, adjusting stoichiometric ratios of hydroxylamine hydrochloride to precursor ketones to minimize impurities .

Q. How can researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer : Use a combination of:

  • Spectroscopy : NMR (¹H/¹³C) to confirm substituent positions (e.g., methyl at C3, chloro at C6) .
  • Chromatography : HPLC with UV detection (λ = 254 nm) to assess purity (>95%) .
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (C₁₁H₉ClO: ~192.6 g/mol).
    Cross-reference data with theoretical predictions from computational tools (e.g., PubChem’s InChIKey ).

Q. What are the solubility and reactivity profiles of this compound in common solvents?

  • Methodological Answer :

  • Solubility : Polar aprotic solvents (e.g., DMSO, DMF) enhance solubility due to the hydroxyl group; limited solubility in hexane .
  • Reactivity : The phenolic -OH group is acidic (pKa ~9–10), enabling deprotonation for alkylation or acylation. Chlorine at C6 is susceptible to nucleophilic displacement under strong bases .
    Conduct stability tests under varying pH (2–12) and temperature (-20°C to 60°C) to guide storage conditions .

Q. What environmental and safety protocols are critical when handling this compound?

  • Methodological Answer :

  • Hazard Mitigation : Use PPE (gloves, goggles) to avoid dermal/ocular exposure (H313/H333 risks) .
  • Waste Disposal : Segregate halogenated waste and use licensed treatment facilities to prevent environmental release .
  • Substitution Analysis : Evaluate safer alternatives (e.g., non-chlorinated naphthols) via supplier consultations and SDS reviews .

Advanced Research Questions

Q. How can factorial design optimize the synthesis of this compound while minimizing byproducts?

  • Methodological Answer : Implement a 2³ factorial design to test variables:

FactorLow LevelHigh Level
Temperature70°C100°C
Catalyst (KOH)0.5 eq1.5 eq
Reaction Time8 hrs16 hrs
Analyze main and interaction effects using ANOVA. For example, high temperature + excess catalyst may reduce reaction time but increase dichlorinated byproducts . Use response surface methodology (RSM) to identify Pareto-optimal conditions .

Q. How to resolve contradictions in reported bioactivity data for this compound derivatives?

  • Methodological Answer :

  • Replication Studies : Reproduce assays (e.g., antimicrobial tests) under standardized conditions (e.g., Mueller-Hinton agar, 37°C) .
  • Theoretical Alignment : Cross-validate results against QSAR models to assess whether bioactivity aligns with electronic (e.g., Hammett σ) or steric parameters .
  • Impurity Analysis : Compare impurity profiles (e.g., dichlorinated isomers) across studies using GC-MS . Contradictions may arise from undetected contaminants.

Q. What theoretical frameworks guide the study of this compound’s electronic properties?

  • Methodological Answer :

  • DFT Calculations : Use Gaussian or COMSOL to model HOMO-LUMO gaps, predicting reactivity toward electrophiles/nucleophiles .
  • Hammett Theory : Correlate substituent effects (Cl, CH₃) on phenolic acidity with experimental pKa values .
  • Molecular Dynamics : Simulate solvent interactions to explain solubility anomalies (e.g., poor solubility in water despite polar groups) .

Q. How can AI-driven process simulation improve scale-up strategies for this compound synthesis?

  • Methodological Answer :

  • COMSOL Integration : Model heat/mass transfer in batch reactors to predict hotspots during scale-up .
  • Machine Learning : Train algorithms on historical data (e.g., reaction yields vs. stirring rates) to optimize parameters dynamically.
  • Membrane Separation : Simulate nanofiltration systems (e.g., polyamide membranes) for continuous purification, reducing solvent waste .

Q. What methodologies identify safer alternatives to this compound without compromising functionality?

  • Methodological Answer :

  • Green Chemistry Metrics : Apply E-factor and atom economy to compare synthetic routes .
  • High-Throughput Screening : Test methylnaphthalenol derivatives (e.g., 3-fluoro or 3-methoxy analogs) for bioactivity parity .
  • Lifecycle Analysis (LCA) : Assess environmental footprints of alternatives (e.g., biodegradability in soil/water) .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Key Differences

The following table highlights critical differences between 6-Chloro-3-methylnaphthalen-1-ol and its analogs:

Compound Name Substituents Molecular Formula Melting Point (°C) Solubility (mg/mL) Key Applications
This compound -OH (1), -Cl (6), -CH₃ (3) C₁₁H₉ClO 145–148* 0.5 (water)* Pharmaceutical intermediates
3-Methylnaphthalen-1-ol -OH (1), -CH₃ (3) C₁₁H₁₀O 98–100 1.2 (water) Dye synthesis
6-Chloronaphthalen-1-ol -OH (1), -Cl (6) C₁₀H₇ClO 162–165 0.3 (water) Antimicrobial agents
6-Bromo-3-methylnaphthalen-1-ol -OH (1), -Br (6), -CH₃ (3) C₁₁H₉BrO 158–160 0.4 (water) Photocatalysts

*Hypothetical data based on structural analogs; experimental values may vary.

Physicochemical Properties

  • Acidity : The -OH group in this compound is more acidic (pKa ~8.2) than 3-Methylnaphthalen-1-ol (pKa ~9.5) due to the electron-withdrawing chlorine, which stabilizes the deprotonated form. However, it is less acidic than 6-Chloronaphthalen-1-ol (pKa ~7.8) due to the electron-donating methyl group at position 3 [].
  • Thermal Stability: The methyl group enhances thermal stability compared to non-alkylated analogs like 6-Chloronaphthalen-1-ol.

Preparation Methods

Structural and Reactivity Considerations for Naphthalenol Derivatives

Naphthalen-1-ol (1-naphthol) serves as the parent compound for synthesizing 6-chloro-3-methylnaphthalen-1-ol. The hydroxyl group at position 1 activates the aromatic ring toward electrophilic substitution, directing incoming substituents to the ortho (positions 2 and 8) and para (position 4) positions . Introducing a methyl group at position 3 and a chlorine atom at position 6 necessitates either:

  • Directed ortho/para functionalization using blocking/protecting groups to override inherent regioselectivity.

  • Multi-step synthesis involving pre-functionalized intermediates with strategically placed substituents.

The methyl group’s electron-donating nature further complicates chlorination patterns, as it may compete with the hydroxyl group in directing electrophiles.

Methodological Pathways for Synthesis

Friedel-Crafts Alkylation Followed by Chlorination

A plausible route involves introducing the methyl group via Friedel-Crafts alkylation, followed by chlorination.

Step 1: Methylation at Position 3
1-Naphthol reacts with methyl chloride or methanol in the presence of a Lewis acid catalyst (e.g., AlCl₃) under controlled conditions. However, traditional Friedel-Crafts alkylation often leads to poor regioselectivity due to the hydroxyl group’s dominance. To favor methylation at position 3, a protecting group (e.g., acetyl) may be applied to the hydroxyl group temporarily.

Reaction Conditions

  • Protection : Acetylation with acetic anhydride in pyridine .

  • Methylation : Methanol/AlCl₃ at 0–5°C, yielding 3-methyl-1-acetoxynaphthalene.

  • Deprotection : Hydrolysis with aqueous NaOH to regenerate the hydroxyl group.

Step 2: Chlorination at Position 6
Electrophilic chlorination of 3-methylnaphthalen-1-ol requires a directing group to override the hydroxyl group’s ortho/para preference. Sulfonation at position 6 (a meta-directing group) prior to chlorination could achieve this:

  • Sulfonation : Treat with fuming H₂SO₄ at 160°C to form 6-sulfo-3-methylnaphthalen-1-ol.

  • Chlorination : Replace the sulfonic acid group with Cl using Cl₂ gas in HCl medium.

Challenges :

  • Sulfonation conditions may degrade the methyl group.

  • Chlorination may occur at unintended positions if directing effects are insufficient.

Halogen Exchange via Ullmann-Type Coupling

An alternative approach employs halogen exchange reactions using copper catalysts. Starting from 6-bromo-3-methylnaphthalen-1-ol, treatment with CuCl₂ in dimethylformamide (DMF) at 120°C facilitates bromide-to-chloride substitution.

Advantages :

  • High selectivity for bromide replacement.

  • Mild conditions preserve the hydroxyl and methyl groups.

Limitations :

  • Requires prior synthesis of 6-bromo-3-methylnaphthalen-1-ol, which itself demands precise bromination.

Comparative Analysis of Synthetic Routes

MethodStarting MaterialKey Reagents/ConditionsYield (%)Purity (%)Challenges
Friedel-Crafts + Chlorination1-NaphtholAlCl₃, CH₃Cl, Cl₂, H₂SO₄~4585–90Competing regioselectivity, side products
Ullmann Halogen Exchange6-Bromo-3-methylnaphthalen-1-olCuCl₂, DMF, 120°C~6092–95Requires brominated precursor

Notes :

  • Yields are estimated based on analogous naphthalene derivatization reactions .

  • Purity depends on chromatographic separation efficiency.

Industrial-Scale Considerations

The patents reviewed ( , ) highlight optimization strategies applicable to naphthalenol synthesis:

  • Solvent Selection : Toluene and methanol are preferred for their balance of polarity and boiling points, aiding in product isolation .

  • Temperature Control : Reactions conducted below 5°C minimize side reactions, as seen in monomethylamine gas dissolution processes .

  • Waste Reduction : Techniques like solvent recovery via distillation (e.g., toluene removal ) align with green chemistry principles.

Emerging Techniques and Catalytic Innovations

Recent advances in catalytic C–H functionalization could streamline synthesis:

  • Palladium-Catalyzed Direct Chlorination : Using Pd(OAc)₂ and PhI(OAc)₂ as oxidants, selective chlorination at remote positions is achievable .

  • Enzymatic Hydroxylation : Microbial systems (e.g., Pseudomonas putida) hydroxylate methylnaphthalenes regioselectively, though chlorination post-hydroxylation remains unexplored .

Properties

Molecular Formula

C11H9ClO

Molecular Weight

192.64 g/mol

IUPAC Name

6-chloro-3-methylnaphthalen-1-ol

InChI

InChI=1S/C11H9ClO/c1-7-4-8-6-9(12)2-3-10(8)11(13)5-7/h2-6,13H,1H3

InChI Key

ZGUQUUXGTFPNGU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=CC(=C2)Cl)C(=C1)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

A flask containing the crude ethyl 4-(3-chlorophenyl)-3-methylbut-2-enoate (˜25 grams) was treated with concentrated H2SO4 (120 mL) and warmed to 50° C. for 2.5 h. The reaction was poured onto ˜500 mL of crushed ice. Once the ice had melted, the brown suspension was extracted with two portions of EtOAc (500 mL and 100 mL, respectively). The two extracts were combined, washed with saturated aq. NaHCO3, dried (MgSO4), filtered, and concentrated to ˜55 mL. The residue was treated with DCM and loaded onto a silica gel column and purified by flash chromatography (ethyl acetate/hexanes) giving the desired product. 1H NMR (400 MHz, CDCl3) δ 8.07-8.05 (d, J=8.8 Hz, 1H), 7.69-7.68 (d, J=2.0 Hz, 1H), 7.35-7.32 (dd, J=2.0, 8.8 Hz, 1H); 7.12 (s, 1H); 6.65 (s, 1H); 5.21 (bs, 1H); 4.21-4.17 (dd, 2H); 2.41 (s, 3H).
Name
ethyl 4-(3-chlorophenyl)-3-methylbut-2-enoate
Quantity
25 g
Type
reactant
Reaction Step One
Name
Quantity
120 mL
Type
reactant
Reaction Step Two
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
ice
Quantity
500 mL
Type
solvent
Reaction Step Four

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